molecular formula C20H23N3O3 B2883716 N-(2-butoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 474009-80-8

N-(2-butoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No. B2883716
M. Wt: 353.422
InChI Key: IDMXYBMZDRYICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-butoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as BPAQ, is a compound that has been gaining attention in the scientific community due to its potential applications in biomedical research. BPAQ is a small molecule that has been synthesized in the laboratory and has shown promising results in various studies.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Facile Synthesis of Complex Molecules

A study by King (2007) describes a high-yielding cyclisation technique for synthesizing complex molecules, showcasing the utility of acetamide derivatives in facilitating chemical reactions crucial for developing pharmaceuticals and other organic compounds (King, 2007).

Antitumor and Anticancer Activities

Novel Quinazolinone Analogues

Al-Suwaidan et al. (2016) synthesized novel 3-benzyl-substituted-4(3H)-quinazolinones and demonstrated their broad-spectrum antitumor activity, highlighting the potential of quinoxaline derivatives in cancer treatment (Al-Suwaidan et al., 2016).

Antimicrobial and Antibacterial Properties

Lipophilic Acetamide Derivatives

Ahmed et al. (2018) reported on the synthesis of new lipophilic acetamide derivatives showing significant antimicrobial and anticancer properties, which could lead to the development of new therapeutic agents (Ahmed et al., 2018).

Anticonvulsant Activity

Quinoxaline Derivatives as Anticonvulsant Agents

A study by Ibrahim et al. (2013) focused on the design and synthesis of quinoxaline acetamide derivatives to evaluate their anticonvulsant activity, suggesting their potential use in treating epilepsy (Ibrahim et al., 2013).

Molecular Docking and Drug Design

Structural and Vibrational Study for Drug Design

Research by El-Azab et al. (2016) combined DFT and experimental studies on quinoxaline derivatives to understand their molecular docking and binding modes, aiding in drug design processes (El-Azab et al., 2016).

properties

IUPAC Name

N-(2-butoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-2-3-12-26-18-11-7-6-10-16(18)22-19(24)13-17-20(25)23-15-9-5-4-8-14(15)21-17/h4-11,17,21H,2-3,12-13H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMXYBMZDRYICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-butoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.